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Compound of Interest

Compound Name: 5-Bromoquinazolin-2-amine

Cat. No.: B581877 Get Quote

The following tables summarize the quantitative data from various studies, showcasing the

binding affinities and biological activities of different derivatives.

Table 1: Molecular Docking Performance of Quinazolinone Derivatives against NF-κB[1]

Compound Binding Energy (kcal/mol)
Interacting Amino Acid
Residues

22 -6.0
Asp239, Leu207, Lys241,

Ala242, His141

23 -6.4

Ser208, Asp239, Tyr57,

Lys241, Ala242, Pro243,

His141

24 -6.6
Ser208, Asp239, Tyr57,

Lys241, Ala242, His141

Dexamethasone (Standard) -6.0

Ser240, Asn247, Asp271,

Arg305, Lys241, Ser246,

Lys272, Gln306, Phe307

Table 2: Molecular Docking and Antimicrobial Activity of N,2-Diphenylquinazolin-4-amine

Derivatives against E. coli DNA Gyrase B[2][3]
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Compound
Docking Score
(kcal/mol)

Minimum Inhibitory
Concentration
(MIC) against S.
aureus (mg/mL)

Minimum Inhibitory
Concentration
(MIC) against P.
aeruginosa
(mg/mL)

3b -5.92 - -

3c -6.13 - -

3f - 0.0078 -

3g - - 0.0625

Table 3: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives[4]

Compound ID Target Cell Line IC50 (µM)

8a (6-bromo-2-(butylthio)-3-

phenylquinazolin-4(3H)-one)
MCF-7 (Breast) 15.85 ± 3.32

8a (6-bromo-2-(butylthio)-3-

phenylquinazolin-4(3H)-one)
SW480 (Colon) 17.85 ± 0.92

Erlotinib (Reference) MCF-7 (Breast) >30

Erlotinib (Reference) SW480 (Colon) >30

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following sections outline the protocols employed in the cited studies for molecular docking

and biological evaluation.

Molecular Docking Protocol for NF-κB Inhibition[1]
Software: The molecular docking simulations were performed to investigate the interaction

between the quinazolinone compounds and the NF-κB receptor.
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Receptor Preparation: The three-dimensional structure of the NF-κB receptor was obtained

from the Protein Data Bank.

Ligand Preparation: The 2D structures of the quinazolinone derivatives were drawn and

converted to 3D structures. Energy minimization was performed.

Docking Procedure: The prepared ligands were docked into the active site of the NF-κB

receptor. The binding pocket was defined based on the co-crystallized ligand. The docking

results were analyzed to determine the binding energies and interaction patterns.

Antimicrobial Activity Assay (Broth Microdilution
Method)[2][3]
The antimicrobial activities of the synthesized N,2-diphenylquinazolin-4-amine derivatives were

evaluated to determine their Minimum Inhibitory Concentrations (MIC).

Principle: This method determines the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Procedure:

A series of dilutions of each compound were prepared in a liquid growth medium in

microtiter plates.

Each well was inoculated with a standardized suspension of the test microorganism (e.g.,

S. aureus, P. aeruginosa).

The plates were incubated under appropriate conditions.

The MIC was determined as the lowest concentration of the compound at which there was

no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in

understanding the mechanism of action and the research approach.
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1. Protein Structure
Selection (e.g., NF-κB)

from PDB

2. Receptor Preparation
(Remove water, add hydrogens)

4. Binding Site
Identification & Grid Generation

3. Ligand Preparation
(2D to 3D, Energy Minimization)

5. Molecular Docking
(Ligand into Receptor)

6. Analysis of Results
(Binding Energy, Interactions)

7. Experimental
Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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